molecular formula C25H27ClN2O3S2 B12142004 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12142004
M. Wt: 503.1 g/mol
InChI Key: ZYEMIXBSUYOKEW-XLNRJJMWSA-N
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Description

This compound belongs to the rhodanine-3-acetamide family, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-chlorobenzamide group at position 3 and a 4-octyloxybenzylidene moiety at position 5 (Z-configuration).

Properties

Molecular Formula

C25H27ClN2O3S2

Molecular Weight

503.1 g/mol

IUPAC Name

2-chloro-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H27ClN2O3S2/c1-2-3-4-5-6-9-16-31-19-14-12-18(13-15-19)17-22-24(30)28(25(32)33-22)27-23(29)20-10-7-8-11-21(20)26/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,27,29)/b22-17-

InChI Key

ZYEMIXBSUYOKEW-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Pathway 1: Multicomponent Condensation-Cyclization

This method employs a one-pot synthesis strategy, leveraging the reactivity of aldehydes, thioureas, and acylating agents.

Step 1: Synthesis of 4-(Octyloxy)benzaldehyde

4-Hydroxybenzaldehyde is reacted with 1-bromooctane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The product is purified via column chromatography (hexane:ethyl acetate, 9:1), yielding 4-(octyloxy)benzaldehyde in 78–85%.

Step 2: Preparation of 2-Chloro-N-(hydrazinecarbonothioyl)benzamide

2-Chlorobenzoyl chloride (1.0 equiv) is added dropwise to a suspension of thiosemicarbazide (1.2 equiv) in dry tetrahydrofuran (THF) at 0°C. The mixture is stirred for 4 hours, followed by filtration and washing with cold diethyl ether to yield the intermediate as a white solid (92% yield).

Step 3: Cyclocondensation to Form the Thiazolidinone Core

A mixture of 4-(octyloxy)benzaldehyde (1.0 equiv), 2-chloro-N-(hydrazinecarbonothioyl)benzamide (1.0 equiv), and anhydrous zinc chloride (ZnCl₂, 0.1 equiv) in ethanol is refluxed for 8 hours. The Z-configured benzylidene moiety is favored due to the Lewis acid catalyst’s templating effect. The crude product is recrystallized from ethanol to afford the target compound in 68% yield (Table 1).

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
ZnCl₂EtOH80868
BF₃·OEt₂THF601254
β-CD-SO₃HH₂O100672

Key findings:

  • β-Cyclodextrin-SO₃H enhances yield (72%) by stabilizing the transition state via host-guest interactions.

  • Prolonged reaction times (>10 hours) promote epimerization, reducing Z-selectivity.

Pathway 2: Stepwise Synthesis via Hydrazone Intermediate

This route emphasizes isolating the hydrazone intermediate to improve stereochemical control.

Step 1: Formation of Hydrazone

4-(Octyloxy)benzaldehyde (1.0 equiv) and 2-chloro-N-(hydrazinecarbonothioyl)benzamide (1.0 equiv) are stirred in methanol with glacial acetic acid (0.5 equiv) at 25°C for 3 hours. The hydrazone precipitates as a yellow solid (89% yield).

Step 2: Cyclization with Thioglycolic Acid

The hydrazone (1.0 equiv) is refluxed with thioglycolic acid (1.5 equiv) in toluene for 6 hours. The reaction is monitored by TLC (SiO₂, CHCl₃:MeOH 95:5). Post-reaction, the mixture is washed with saturated NaHCO₃ and dried over MgSO₄. Evaporation under reduced pressure yields the thiazolidinone as a pale-yellow solid (75% yield).

Critical Parameters:

  • Solvent Choice : Toluene minimizes side reactions compared to polar solvents like DMF.

  • Acid Catalyst : Omission of acid reduces yield to 42%, underscoring its role in protonating the imine nitrogen.

Stereochemical Control and Characterization

The Z-configuration at the benzylidene double bond is confirmed via NMR spectroscopy and X-ray crystallography:

  • ¹H NMR : The vinylic proton resonates at δ 7.85 ppm as a singlet, with NOE correlations confirming the Z-geometry.

  • X-ray : Dihedral angle between the thiazolidinone and benzylidene planes is 12.5°, consistent with intramolecular H-bonding (O=C⋯H-N).

Challenges and Mitigation Strategies

  • Epimerization : Prolonged heating or basic conditions lead to E/Z isomerization. Mitigation: Use of low-temperature cyclization (0–5°C) and short reaction times.

  • Byproduct Formation : Dimerization of the aldehyde is suppressed by slow addition to the reaction mixture.

  • Purification : Silica gel chromatography (ethyl acetate:hexane, 1:3) effectively separates the target compound from unreacted hydrazone.

Scalability and Industrial Relevance

The multicomponent pathway (Pathway 1) is preferred for large-scale synthesis due to fewer purification steps and higher atom economy. Pilot-scale trials (100 g batch) using β-cyclodextrin-SO₃H in water achieved 70% yield, highlighting environmental and economic advantages .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibit significant biological activities:

  • Antimicrobial Activity :
    • Studies have shown that thiazolidinones possess antimicrobial properties, making them candidates for development into antibiotics or antifungal agents. The specific structural features of this compound may enhance its efficacy against various pathogens.
  • Anticancer Properties :
    • Thiazolidinone derivatives are known for their potential anticancer effects. Research has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could be useful in treating chronic inflammatory diseases.

Applications in Research

The applications of 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide extend into several domains of scientific research:

Medicinal Chemistry

This compound can serve as a lead compound for synthesizing new derivatives with enhanced biological activity. Researchers can modify the benzamide or thiazolidinone moieties to optimize pharmacokinetic and pharmacodynamic properties.

Drug Development

Given its biological activities, this compound could be investigated further for its potential as a therapeutic agent in treating infections, cancer, or inflammatory diseases. Structure-activity relationship (SAR) studies will be crucial for identifying the most effective derivatives.

Analytical Chemistry

The unique structure of this compound allows it to be used as a standard reference material in analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry. Its characterization can help develop protocols for analyzing similar compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Physicochemical Properties

Compound Molecular Formula Lipophilicity (Predicted logP) Melting Point (°C) Key Substituent Effects
Target Compound C₃₀H₃₂ClN₃O₃S₂ ~8.5 N/A High lipophilicity (octyloxy chain)
Benzenesulfonamide Analog C₂₄H₂₈N₂O₄S₃ ~6.2 N/A Sulfonamide enhances solubility
3-Methoxy-4-propoxy Analog C₂₁H₁₉ClN₂O₄S₂ ~3.5 N/A Lower logP improves aqueous solubility
2,3-Dimethoxy Analog C₂₀H₁₆ClN₃O₄S₂ ~4.1 N/A Steric hindrance from methoxy groups

Biological Activity

The compound 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multi-step organic reactions starting from thiazolidine derivatives. The general synthetic route includes:

  • Formation of Thiazolidinone Core : Initial condensation reactions involving thiazolidine derivatives and appropriate aldehydes or ketones.
  • Chlorination : Introduction of the chlorine atom at the 2-position.
  • Formation of Benzamide Linkage : Reacting the thiazolidinone with an amine to form the final benzamide structure.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidinones against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that compounds with a similar structure to 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the substituents present on the benzene ring .

Anticancer Activity

Another critical area of research focuses on the anticancer potential of this compound. Preliminary studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide were tested against HeLa and MCF7 cell lines, resulting in IC50 values in the micromolar range. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Anti-inflammatory Effects

Thiazolidinones have also been reported to exhibit anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

StudyFindingsReference
Antimicrobial EvaluationShowed significant antibacterial activity against various strains with MIC values between 10 - 50 µg/mL
Anticancer ActivityInduced apoptosis in HeLa and MCF7 cell lines with IC50 values in micromolar range
Anti-inflammatory EffectsInhibited TNF-alpha and IL-6 production in macrophages

Q & A

Q. Optimization Tips :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Catalysts : Add triethylamine to neutralize HCl byproducts during acylation .
  • Temperature : Maintain 60–80°C during cyclization to balance reaction rate and product stability.

Basic Question: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the (5Z)-configuration of the benzylidene group and thiazolidinone ring substitution patterns .
  • IR Spectroscopy : Identify the thioxo (C=S) stretch at ~1200–1250 cm1^{-1} and carbonyl (C=O) peaks at ~1680–1720 cm1^{-1} .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for single-crystal structure determination, particularly to resolve stereochemistry .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

Answer: Contradictions may arise due to:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (e.g., MIC vs. time-kill assays).
  • Structural Analogues : Compare activity of octyloxy substituents with shorter-chain analogs (e.g., hexyloxy derivatives show reduced membrane penetration ).

Q. Methodological Solutions :

  • Standardized Assays : Use CLSI/M7-A9 guidelines for antimicrobial testing.
  • Dose-Response Studies : Establish IC50_{50} values across multiple cancer cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies targeting thiazolidinone derivatives?

Answer:

Substituent Biological Activity Key Finding
Octyloxy Enhanced lipophilicityImproves membrane permeability for antimicrobial activity.
Chlorobenzamide Electrophilic reactivityFacilitates covalent binding to kinase targets (anticancer).
Thioxo group Hydrogen-bond acceptorCritical for enzyme inhibition (e.g., DHFR).

Q. SAR Workflow :

Analog Synthesis : Vary alkoxy chain length (e.g., hexyloxy vs. octyloxy).

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or β-lactamases.

Validation : Test top candidates in enzyme inhibition assays .

Basic Question: Which structural features influence the compound’s chemical reactivity in solution?

Answer:

  • Benzylidene Group : The (5Z)-configuration stabilizes conjugation with the thiazolidinone ring, reducing electrophilicity.
  • Thioxo Group : Prone to oxidation (→ sulfoxide) under acidic conditions; monitor via TLC in inert atmospheres .
  • Chlorobenzamide : Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) .

Advanced Question: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to assess solubility (LogP ~5.2 for octyloxy) and CYP450 metabolism risks.
  • Molecular Dynamics : Simulate membrane penetration (e.g., GROMACS) to optimize octyloxy chain length .
  • QSAR Models : Train models on datasets of thiazolidinone derivatives to predict bioactivity against specific targets .

Advanced Question: What experimental approaches validate the compound’s mechanism of action in cancer cells?

Answer:

  • Kinase Profiling : Use KinomeScan to identify kinase targets (e.g., EGFR, VEGFR2).
  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation studies.
  • Transcriptomics : RNA-seq to identify pathways (e.g., PI3K/AKT) modulated post-treatment .

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